3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Lipophilicity LogP Chromatography

Researchers designing fluoxetine analogs often face excessive lipophilicity from the 3-phenyl ring. This desphenyl building block (CAS 100840-63-9) eliminates that substituent, reducing MW by 17% and LogP by 0.5-1.7 units vs fluoxetine. • Primary amine enables direct N-functionalization via amide formation or reductive amination • Lower LogP (3.94) ensures distinct, earlier-eluting HPLC peak for impurity profiling specificity Supplied as hydrochloride salt, ≥97% purity, for reproducible pharmaceutical R&D and analytical method development.

Molecular Formula C10H13ClF3NO
Molecular Weight 255.665
CAS No. 100840-63-9
Cat. No. B563149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride
CAS100840-63-9
Molecular FormulaC10H13ClF3NO
Molecular Weight255.665
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)OCCCN.Cl
InChIInChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H
InChIKeyPVVRPXJDSVGEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl: Identity and Physicochemical Profile


3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (CAS 100840-63-9) is a primary amine bearing a terminal 3-aminopropoxy chain linked to a 4-(trifluoromethyl)phenoxy aromatic system . The molecule is supplied as the hydrochloride salt (molecular formula C₁₀H₁₂F₃NO·HCl, molecular weight 255.66 g/mol) and exhibits a calculated partition coefficient (LogP) of 3.93530 and a polar surface area (PSA) of 35.25 Ų . The compound is most frequently utilized as a synthetic building block for pharmaceutical research and as a reference standard for analytical method development, particularly in contexts where the absence of the 3-phenyl substituent present in fluoxetine and norfluoxetine is a critical design feature .

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl: Why Analogs Fail as Substitutes


Interchanging 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride with its closest structural analogs—fluoxetine, norfluoxetine, or N,N-dimethyl derivatives—is not scientifically or procedurally valid due to fundamental differences in molecular structure that dictate distinct physicochemical and biological properties . The target compound lacks the 3-phenyl ring that is present in both fluoxetine and norfluoxetine, which directly reduces its molecular weight (255.66 vs. 295.3–309.3 g/mol) and lowers its LogP (3.94 vs. 4.2–5.7), resulting in markedly different lipophilicity and membrane permeability profiles [1]. Furthermore, the primary amine (vs. secondary or tertiary amine in analogs) alters the compound's hydrogen-bonding capacity and reactivity in downstream synthetic derivatization . These structural divergences mean that substituting an analog will yield different synthetic outcomes, analytical retention times, and biological target engagement—undermining the reproducibility of any experiment or industrial process that relies on the specific properties of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride.

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl: Quantified Differentiation Evidence


Reduced Lipophilicity vs. Fluoxetine and Norfluoxetine

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride exhibits a calculated LogP of 3.93530, which is substantially lower than the LogP values reported for its phenyl-containing analogs: norfluoxetine (XLogP 4.2–5.676) and fluoxetine (LogP 4.435–5.6279) [1][2]. This difference of 0.5–1.7 LogP units translates to an approximate 3- to 50-fold lower partition coefficient (octanol/water) compared to the phenylated analogs [1].

Lipophilicity LogP Chromatography ADME

Reduced Molecular Weight vs. Fluoxetine and Norfluoxetine

The molecular weight of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride (free base + HCl) is 255.66 g/mol, compared to 295.3 g/mol for norfluoxetine and 309.33 g/mol for fluoxetine [1]. This represents a 13–17% reduction in molecular weight due to the absence of the 3-phenyl ring .

Molecular Weight Synthetic Efficiency Building Block

Primary Amine Functionality: H-Bonding and Derivatization Potential

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride possesses a single primary amine group (-NH₂) with a calculated polar surface area (PSA) of 35.25 Ų, indicating 1 hydrogen bond donor and 2 hydrogen bond acceptors (from the amine and ether oxygen) . In contrast, norfluoxetine (also a primary amine but with a 3-phenyl ring) has a PSA of 35.25 Ų but differs in the spatial arrangement of its hydrogen-bonding groups due to the bulkier phenyl substituent [1]. Fluoxetine, bearing a secondary amine (N-methyl), has a reduced PSA of 21.26 Ų and acts only as a hydrogen bond acceptor, not a donor [2].

Hydrogen Bonding Derivatization Primary Amine

Analytical Reference Standard: Distinct from Fluoxetine Impurity Panel

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is employed as a reference standard for HPLC method development, but its structural simplicity—lacking the 3-phenyl ring present in fluoxetine and norfluoxetine—provides a distinct retention time and spectral profile compared to the broader panel of fluoxetine-related impurities . While norfluoxetine (CAS 83891-03-6) is also used as an analytical standard, it is the desmethyl metabolite of fluoxetine and retains the 3-phenyl ring; its chromatographic behavior will differ from that of the target compound due to increased hydrophobicity .

Analytical Standard Impurity Profiling HPLC

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl: Research and Industrial Applications


De-Phenylated Fluoxetine Analog Synthesis for SAR

Given its 17% lower molecular weight and 0.5–1.7 unit lower LogP compared to fluoxetine, this compound serves as an ideal starting material for medicinal chemists designing novel analogs where the 3-phenyl ring of fluoxetine is intentionally omitted to reduce lipophilicity or steric bulk. The primary amine allows for direct N-functionalization (e.g., amide formation, reductive amination) to explore the pharmacological consequences of removing the phenyl ring while retaining the 4-(trifluoromethyl)phenoxy pharmacophore.

Orthogonal HPLC Reference Standard

Because its LogP (3.94) is significantly lower than that of fluoxetine (4.44–5.63) and norfluoxetine (4.2–5.7), this compound will elute earlier on reversed-phase HPLC columns, providing a distinct and predictable retention time that can serve as a negative control or orthogonal standard. This property is particularly valuable for laboratories that must demonstrate that their analytical method can distinguish between structurally related but chromatographically resolvable compounds, ensuring the specificity of impurity profiling assays. [1]

Cost-Efficient Building Block for Library Synthesis

The compound's reduced molecular weight (255.66 g/mol) and commercial availability at >95% purity translate to lower per-mole cost and simpler purification workflows compared to phenylated analogs. Its primary amine and ether oxygen offer versatile reactive handles for generating diverse amide, sulfonamide, or alkylated libraries via standard parallel synthesis protocols, making it a pragmatic choice for core scaffold diversification in early-stage drug discovery campaigns.

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